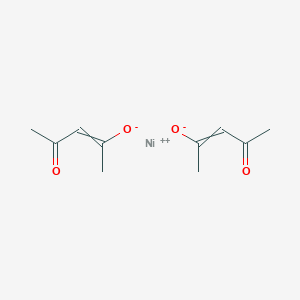

Bis(acetylacetonato)nickel

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

nickel(2+);4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGNSKKZFQMGDH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Emerald-green solid, soluble in water; [Merck Index] | |

| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3264-82-2 | |

| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(pentane-2,4-dionato-O,O')nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(acetylacetonato)nickel(II) from Nickel Chloride

This technical guide provides a comprehensive overview of the synthesis of bis(acetylacetonato)nickel(II), a key coordination complex with wide applications in catalysis and materials science. The primary focus of this document is the synthesis starting from nickel(II) chloride hexahydrate, detailing the experimental protocol, underlying chemical principles, and quantitative data. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound(II), denoted as Ni(acac)₂, is a coordination complex where a central nickel(II) ion is chelated by two bidentate acetylacetonate (B107027) (acac) ligands.[1] The acetylacetonate anion is derived from the deprotonation of acetylacetone (B45752) (2,4-pentanedione).[1] In its anhydrous form, the complex exists as a trimer, [Ni(acac)₂]₃, and is a dark green solid soluble in organic solvents.[2] However, the synthesis from aqueous solutions typically yields the blue-green diaquo complex, bis(acetylacetonato)diaquanickel(II), Ni(acac)₂(H₂O)₂.[1][2] This hydrated form can be converted to the anhydrous trimer through dehydration.[2]

Chemical Reaction and Mechanism

The synthesis of bis(acetylacetonato)diaquanickel(II) from nickel(II) chloride hexahydrate proceeds in a two-step manner. First, a nickel(II) salt, in this case, nickel(II) chloride, is treated with a base, such as sodium hydroxide (B78521) (NaOH), to precipitate nickel(II) hydroxide (Ni(OH)₂).[3][4] Subsequently, the nickel(II) hydroxide reacts with acetylacetone (Hacac). Acetylacetone is a weak acid and exists in equilibrium between its keto and enol tautomers.[5] The reaction with the hydroxide is an acid-base neutralization, where acetylacetone is deprotonated to form the acetylacetonate anion (acac⁻).[6] This anion then acts as a bidentate ligand, coordinating to the nickel(II) ion through its two oxygen atoms to form a stable six-membered chelate ring.[5][7]

The overall reaction can be summarized as: NiCl₂·6H₂O + 2 NaOH → Ni(OH)₂ + 2 NaCl + 6 H₂O Ni(OH)₂ + 2 CH₃COCH₂COCH₃ → Ni(CH₃COCHCOCH₃)₂(H₂O)₂

The use of a base is crucial as it facilitates the deprotonation of acetylacetone, shifting the equilibrium towards the formation of the complex.[8][9] Careful control of the pH is necessary to ensure the precipitation of nickel(II) hydroxide without the formation of unwanted byproducts.[10] An excess of acetylacetone is often used to ensure the complete conversion of the nickel precursor.[3]

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis protocol.

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Amount (kg) | Moles (mol) |

| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 | 10.0 | 42.07 |

| Sodium Hydroxide | NaOH | 40.00 | 3.5 | 87.5 |

| Acetylacetone | C₅H₈O₂ | 100.12 | 25.2 | 251.7 |

| Bis(acetylacetonato)diaquanickel(II) | Ni(C₅H₇O₂)₂(H₂O)₂ | 292.93 | 11.7 | 39.94 |

Theoretical Yield Calculation: Based on the stoichiometry of the reaction, one mole of NiCl₂·6H₂O produces one mole of Ni(acac)₂(H₂O)₂. Theoretical Yield = 42.07 mol * 292.93 g/mol = 12.32 kg Percent Yield: (Actual Yield / Theoretical Yield) * 100 = (11.7 kg / 12.32 kg) * 100 = 95.0%

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of bis(acetylacetonato)diaquanickel(II).

4.1. Materials and Equipment

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Acetylacetone (C₅H₈O₂)

-

Deionized water

-

Reactor with a jacket for temperature control and a stirring device

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

4.2. Procedure

-

Preparation of Nickel Salt Solution: Dissolve 10 kg of crystalline nickel(II) chloride hexahydrate in 50 kg of deionized water in the reactor to prepare a nickel salt solution.[3]

-

Preparation of Alkali Solution: Separately, dissolve 3.5 kg of sodium hydroxide in 50 kg of deionized water to prepare an alkali solution.[3]

-

Formation of Nickel Hydroxide: Under vigorous stirring at room temperature, add the alkali solution to the nickel salt solution. This will result in the formation of a blue-green precipitate of nickel(II) hydroxide. The pH of the reaction mixture should be controlled to be between 7 and 10.[3][4]

-

Reaction with Acetylacetone: To the mixture containing the nickel hydroxide precipitate, add 25.2 kg of acetylacetone.[3]

-

Reaction Conditions: Heat the mixture to reflux temperature while stirring at approximately 800 rpm. Maintain these conditions for 10 hours. During this time, light blue crystals of bis(acetylacetonato)diaquanickel(II) will form.[3]

-

Isolation of Product: After the reaction is complete, cool the mixture. Filter the reaction mixture to collect the crystalline product.[3]

-

Washing and Drying: Wash the precipitate thoroughly with deionized water. Dry the product in a vacuum oven at 40°C to obtain the final product.[3]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction pathway for the synthesis of bis(acetylacetonato)diaquanickel(II).

Caption: Experimental workflow for the synthesis of bis(acetylacetonato)diaquanickel(II).

References

- 1. grokipedia.com [grokipedia.com]

- 2. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 3. CN100349909C - Nickel acetylacetonate preparation method - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. magritek.com [magritek.com]

- 6. nanotrun.com [nanotrun.com]

- 7. Acetylacetone - Wikipedia [en.wikipedia.org]

- 8. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 9. Acetylacetone - Sciencemadness Wiki [sciencemadness.org]

- 10. Solved Preparation of bis(acetylacetonato)diaquanickel(11) O | Chegg.com [chegg.com]

A Comprehensive Technical Guide to the Preparation of Anhydrous Bis(acetylacetonato)nickel(II) from its Dihydrate

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the synthesis and subsequent dehydration of bis(acetylacetonato)nickel(II) dihydrate (Ni(acac)₂·2H₂O) to its anhydrous form ([Ni(acac)₂]₃). The procedures outlined are derived from established chemical literature and are intended for a technical audience.

Introduction

This compound(II), commonly abbreviated as Ni(acac)₂, is a coordination complex that serves as a vital precursor and catalyst in numerous fields, including materials science and organic synthesis.[1][2] It is frequently employed in chemical vapor deposition (CVD), atomic layer deposition (ALD) for fabricating nickel and nickel oxide thin films, and as a starting material for generating active nickel catalysts for reactions like olefin oligomerization and cross-coupling.[1]

The complex exists in two common forms: a blue-green dihydrate, Ni(acac)₂(H₂O)₂, and a green anhydrous trimer, [Ni(acac)₂]₃.[1][3] In the dihydrate, the nickel(II) center adopts an octahedral coordination geometry with two bidentate acetylacetonate (B107027) ligands and two water molecules.[2] The anhydrous form achieves its stable octahedral coordination by forming a trimeric structure where oxygen atoms from the acetylacetonate ligands bridge the nickel centers.[3] The removal of the coordinated water molecules is a critical step for applications requiring the anhydrous complex. This guide details the common laboratory methods for this dehydration process.

Synthesis of the Precursor: this compound(II) Dihydrate

The initial step is the synthesis of the dihydrate, Ni(acac)₂·2H₂O. A typical method involves the reaction of a water-soluble nickel(II) salt with acetylacetone (B45752) (2,4-pentanedione) in the presence of a base. The base deprotonates the acetylacetone, allowing the resulting acetylacetonate anion to chelate the Ni(II) ion.

Experimental Protocol: Synthesis from Nickel(II) Salt

-

Reagents :

-

Procedure :

-

Dissolve the nickel(II) salt in water.

-

In a separate flask, mix acetylacetone with an aqueous solution of the base.

-

Slowly add the nickel(II) salt solution to the acetylacetone/base mixture with constant stirring.

-

The blue-green precipitate of Ni(acac)₂·2H₂O will form.

-

The reaction mixture may be gently heated (e.g., to 90°C) to ensure complete reaction.[5]

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold deionized water to remove any unreacted salts.

-

Dry the product. The resulting blue-green solid is Ni(acac)₂·2H₂O.

-

Dehydration Methods for Anhydrous this compound(II)

Several effective methods exist for converting the dihydrate to the anhydrous form. The choice of method often depends on the desired purity, scale, and available equipment.

This is a straightforward method that involves heating the dihydrate complex under reduced pressure to drive off the water molecules.

Experimental Protocol:

-

Place the Ni(acac)₂·2H₂O powder in a suitable flask or drying apparatus (e.g., an Abderhalden dryer).[8][9]

-

Connect the apparatus to a vacuum pump.

-

Heat the sample while maintaining a vacuum. The specific conditions can be varied.

-

Continue heating until the color of the complex has completely changed from blue-green to emerald green, indicating the formation of the anhydrous trimer.

-

Cool the product to room temperature under vacuum before venting the apparatus.

This technique uses an organic solvent that forms an azeotrope with water to facilitate its removal. Toluene (B28343) is the most common solvent for this purpose.

Experimental Protocol:

-

Place the Ni(acac)₂·2H₂O in a round-bottom flask.

-

Add a sufficient volume of toluene to suspend the solid.[6][8]

-

Fit the flask with a Dean-Stark trap and a condenser.

-

Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.

-

As the water separates from the toluene in the trap, the toluene will return to the reaction flask.

-

Continue the distillation until no more water collects in the trap.

-

The color of the solution and the suspended solid will change to green.

-

The anhydrous product can be isolated by concentrating the toluene solution and collecting the precipitated crystals.[6]

For obtaining a highly purified product, sublimation is an excellent method. Heating the dihydrate under high vacuum causes the anhydrous form to sublime and deposit as pure crystals on a cold surface.

Experimental Protocol:

-

Place the Ni(acac)₂·2H₂O in a sublimation apparatus.

-

Apply a high vacuum (e.g., 25-55 Pa or 0.2-0.4 mmHg).[3]

-

Heat the apparatus to 170–210 °C.[3]

-

The anhydrous [Ni(acac)₂]₃ will sublime and deposit as emerald-green crystals on the cold finger or cooler parts of the apparatus.

-

After the sublimation is complete, allow the apparatus to cool completely before carefully collecting the purified anhydrous product.

Data Presentation

The physical and chemical properties of the nickel complexes are summarized below, along with a comparison of the dehydration methodologies.

Table 1: Physical Properties of Nickel(II) Acetylacetonate Complexes

| Property | Dihydrate (Ni(acac)₂·2H₂O) | Anhydrous ([Ni(acac)₂]₃) |

| Molecular Formula | C₁₀H₁₈NiO₆[10] | C₃₀H₄₂Ni₃O₁₂ (Trimer)[3] |

| Molecular Weight | 292.94 g/mol [10] | 770.73 g/mol (Trimer)[3] |

| Appearance | Blue-green solid[1][3] | Emerald-green crystalline solid[3][6][7] |

| Structure | Monomeric, octahedral (cis and trans isomers)[2][3] | Trimeric in solid state, distorted octahedral Ni centers[1][3] |

| Solubility | Soluble in water, ethanol[7][11] | Soluble in organic solvents (toluene, chloroform, benzene); insoluble in ether[1][6][7] |

| Melting Point | Decomposes upon heating | Decomposes at ~230°C[1][6][7] |

Table 2: Comparison of Dehydration Experimental Protocols

| Parameter | Method A: Vacuum Heating | Method B: Azeotropic Distillation | Method C: Sublimation |

| Temperature | 50–100 °C[6][7][8][9] | Reflux temperature of toluene (~111°C) | 170–210 °C[3] |

| Pressure | Vacuum (~133 Pa)[8][9] | Atmospheric | High Vacuum (27–53 Pa)[3] |

| Solvent | None | Toluene[3][6][8] | None |

| Primary Advantage | Simple, solvent-free | Efficient water removal at atmospheric pressure | Yields high-purity product |

| Consideration | Requires vacuum equipment | Requires solvent removal step | Requires specialized glassware and high temperatures |

Mandatory Visualization

The following diagrams illustrate the logical workflow for the preparation of anhydrous Ni(acac)₂.

Caption: Workflow for the synthesis of anhydrous Ni(acac)₂ from starting materials.

Caption: Dehydration pathways from Ni(acac)₂·2H₂O to the anhydrous form.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Nickel(ii)acetylacetonate hydrate | 120156-44-7 | Benchchem [benchchem.com]

- 3. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Solved Preparation of bis(acetylacetonato)diaquanickel(11) O | Chegg.com [chegg.com]

- 6. Nickel(II) acetylacetonate | 3264-82-2 [chemicalbook.com]

- 7. Nickel(II) acetylacetonate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. Nickel acetylacetonate hydrate | C10H18NiO6 | CID 13751264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 120156-44-7: NICKEL(II) ACETYLACETONATE HYDRATE [cymitquimica.com]

An In-depth Technical Guide to the Magnetic Properties of Trimeric Bis(acetylacetonato)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of trimeric bis(acetylacetonato)nickel(II), [Ni(acac)₂]₃. The document details the synthesis of the complex, the experimental protocols for its magnetic characterization, and a summary of its key magnetic data. Visualizations of the magnetic exchange pathways and experimental workflows are provided to facilitate a deeper understanding of the subject.

Introduction

This compound(II) is a coordination complex that, in its anhydrous form, exists as a trimer with the formula [Ni(acac)₂]₃.[1] This dark green, paramagnetic solid is of significant interest due to its intriguing magnetic properties, which arise from the electronic communication between the three nickel centers.[1] The molecule features a linear arrangement of the three nickel atoms, with each pair bridged by two μ₂ oxygen atoms from the acetylacetonato ligands. This arrangement facilitates superexchange interactions, leading to temperature-dependent magnetic behavior.

Synthesis of Trimeric this compound(II)

The synthesis of trimeric this compound(II) is a two-step process involving the initial preparation of the dihydrate monomer followed by its dehydration to form the trimer.

Experimental Protocol: Synthesis of this compound(II) Dihydrate, Ni(acac)₂(H₂O)₂

The hydrated monomer, a blue-green solid, serves as the precursor to the anhydrous trimer.

Materials:

-

Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

-

Acetylacetone (B45752) (CH₃COCH₂COCH₃)

-

Base (e.g., sodium hydroxide, NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve nickel(II) nitrate hexahydrate in deionized water to create an aqueous solution.

-

In a separate beaker, dissolve a stoichiometric amount of acetylacetone in ethanol.

-

Slowly add the acetylacetone solution to the nickel nitrate solution while stirring.

-

Gradually add a solution of the base to the mixture to deprotonate the acetylacetone, facilitating its coordination to the nickel(II) ions. The pH of the final mixture should be near neutral.

-

A blue-green precipitate of Ni(acac)₂(H₂O)₂ will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with deionized water and then with a small amount of cold ethanol.

-

Dry the product in a desiccator over a suitable drying agent.

Experimental Protocol: Synthesis of Anhydrous Trimeric this compound(II), [Ni(acac)₂]₃

The anhydrous trimer is obtained by the dehydration of the dihydrate precursor.

Materials:

-

This compound(II) dihydrate (Ni(acac)₂(H₂O)₂)

-

Dean-Stark apparatus

Procedure:

-

Place the Ni(acac)₂(H₂O)₂ in a round-bottom flask.

-

Add toluene to the flask to form a suspension.

-

Set up a Dean-Stark apparatus for azeotropic distillation.

-

Heat the mixture to reflux. The water of hydration will be removed as an azeotrope with toluene.

-

Continue the distillation until no more water is collected in the Dean-Stark trap.

-

The color of the solid will change from blue-green to the dark green of the anhydrous trimer.

-

Allow the mixture to cool.

-

Collect the solid trimer by filtration and wash with a small amount of dry toluene.

-

Dry the final product under vacuum to remove any residual solvent.[1]

An alternative method for dehydration involves heating Ni(acac)₂(H₂O)₂ at 170–210 °C under reduced pressure (0.2–0.4 mmHg), which causes the anhydrous form to sublime.[1]

Magnetic Property Characterization

The magnetic properties of [Ni(acac)₂]₃ are typically investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Experimental Protocol: Magnetic Susceptibility Measurement

The following is a general protocol for measuring the magnetic susceptibility of a powdered sample of [Ni(acac)₂]₃ using a Quantum Design MPMS SQUID magnetometer.

Sample Preparation:

-

Finely grind the crystalline [Ni(acac)₂]₃ into a homogeneous powder to minimize anisotropic effects.

-

Accurately weigh a small amount of the powder (typically 5-20 mg).

-

Pack the powder into a gelatin capsule or a quartz tube. For non-air-sensitive samples like [Ni(acac)₂]₃, a gelatin capsule is often sufficient. Ensure the powder is packed tightly to prevent movement during measurement.

-

The packed capsule is then placed inside a plastic straw, which is mounted onto the sample rod of the magnetometer.

Measurement Procedure:

-

Sample Insertion: The sample rod is inserted into the SQUID magnetometer, and the sample chamber is purged with helium gas to create an inert atmosphere.

-

Sample Centering: The sample is centered within the superconducting detection coils to ensure accurate measurement of the magnetic moment.

-

Zero-Field Cooled (ZFC) Measurement:

-

The sample is cooled from room temperature (e.g., 300 K) to the lowest measurement temperature (e.g., 2 K) in the absence of an applied magnetic field (zero-field).

-

Once the lowest temperature is reached and stabilized, a small DC magnetic field (e.g., 100 Oe) is applied.

-

The magnetic moment is then measured as the temperature is increased from the lowest to the highest temperature.

-

-

Field-Cooled (FC) Measurement:

-

The sample is cooled from the highest temperature (e.g., 300 K) to the lowest temperature (e.g., 2 K) in the presence of the same DC magnetic field used for the ZFC measurement.

-

The magnetic moment is measured as the sample cools.

-

-

Data Collection: The magnetic moment, temperature, and applied magnetic field are recorded at each data point.

Data Analysis:

-

The raw data is corrected for the diamagnetic contribution of the sample holder (gelatin capsule and straw) and the core diamagnetism of the [Ni(acac)₂]₃ molecule.

-

The molar magnetic susceptibility (χₘ) is calculated from the corrected magnetic moment.

-

The effective magnetic moment (μₑₑ) per nickel ion is calculated using the equation: μₑₑ = √(8χₘT), where T is the temperature in Kelvin.

Quantitative Magnetic Data

The magnetic behavior of [Ni(acac)₂]₃ is characterized by a temperature-dependent effective magnetic moment, which indicates a change in the magnetic interactions within the trimer.

| Temperature (K) | Effective Magnetic Moment (μB) per Ni(II) ion | Magnetic Behavior |

| ~80 | 3.2 | Normal Paramagnetism[1] |

| 4.3 | 4.1 | Ferromagnetic Exchange Interaction[1] |

At higher temperatures (down to about 80 K), the complex exhibits normal paramagnetic behavior, with an effective magnetic moment of 3.2 μB, which is close to the spin-only value expected for a d⁸ ion with two unpaired electrons.[1] As the temperature is lowered, the effective magnetic moment increases, reaching 4.1 μB at 4.3 K, which is indicative of ferromagnetic exchange interactions between the three nickel ions.[1]

Visualization of a Key Experimental Workflow and Magnetic Interactions

Experimental Workflow for Magnetic Susceptibility Measurement

Caption: Workflow for SQUID Magnetic Susceptibility Measurement.

Magnetic Exchange Pathway in Trimeric this compound(II)

Caption: Superexchange interactions in the linear Ni(II) trimer.

References

An In-depth Technical Guide to the Crystal Structure of Bis(acetylacetonato)nickel(II) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of bis(acetylacetonato)nickel(II) dihydrate, [Ni(acac)₂(H₂O)₂]. The information presented is collated from seminal crystallographic studies and is intended to be a valuable resource for professionals in research and development.

Molecular and Crystal Structure

This compound(II) dihydrate is a coordination complex where the central nickel(II) ion is in an octahedral coordination environment. The coordination sphere is composed of two bidentate acetylacetonate (B107027) (acac) ligands and two molecules of water.[1][2] The molecule exists as a trans-isomer, with the two water molecules occupying the axial positions of the octahedron.[3][4] This arrangement results in a tetragonal distortion of the coordination geometry.[3]

The crystal structure of this compound(II) dihydrate was first determined by H. Montgomery and E. C. Lingafelter in 1964. Their work, published in Acta Crystallographica, remains the foundational reference for the crystallographic data of this compound.[3]

Crystal Data

The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c.[3] The unit cell contains two molecules of [Ni(acac)₂(H₂O)₂].[3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.954 ± 0.01 Å[3] |

| b | 5.361 ± 0.006 Å[3] |

| c | 11.245 ± 0.01 Å[3] |

| β | 106° 48' ± 9'[3] |

| Volume | 632.6 ų |

| Z | 2[3] |

| Density (calculated) | 1.53 g/cm³ |

Selected Bond Lengths and Angles

The coordination geometry around the nickel ion is defined by the bond lengths and angles between the nickel atom and the oxygen atoms of the acetylacetonate and water ligands.

| Bond | Length (Å) |

| Ni-O(1) (acac) | 2.01[3] |

| Ni-O(2) (acac) | 2.02[3] |

| Ni-O(3) (H₂O) | 2.14[3] |

Table 2: Selected interatomic distances in this compound(II) dihydrate.

| Angle | **Value (°) ** |

| O(1)-Ni-O(2) | 96.5 |

| O(1)-Ni-O(3) | 87.2 |

| O(2)-Ni-O(3) | 90.3 |

Table 3: Selected bond angles in this compound(II) dihydrate.

Experimental Protocols

Synthesis of this compound(II) Dihydrate

Several methods for the synthesis of this compound(II) dihydrate have been reported. A common laboratory-scale preparation involves the reaction of a nickel(II) salt with acetylacetone (B45752) in the presence of a base.

Materials:

-

Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

-

Acetylacetone (CH₃COCH₂COCH₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve nickel(II) nitrate hexahydrate in deionized water.

-

In a separate beaker, dissolve acetylacetone in ethanol.

-

Slowly add the acetylacetone solution to the nickel nitrate solution with constant stirring.

-

Add a solution of sodium hydroxide dropwise to the mixture to act as a base, facilitating the deprotonation of acetylacetone.

-

The blue-green diaquo complex, Ni(CH₃COCHCOCH₃)₂(H₂O)₂, will precipitate out of the solution.[2]

-

The precipitate is then collected by filtration, washed with water, and can be recrystallized from a suitable solvent like acetone (B3395972) to obtain crystals suitable for X-ray diffraction.

Another reported method involves the direct reaction of nickel(III) oxyhydroxide (NiO(OH)) with acetylacetone.

Single-Crystal X-ray Diffraction

The definitive crystal structure of this compound(II) dihydrate was determined using single-crystal X-ray diffraction. The following protocol is based on the methodology described by Montgomery and Lingafelter.[3]

Instrumentation:

-

Weissenberg camera

-

Goniometer head

-

Copper X-ray source (Cu Kα radiation, λ = 1.5418 Å)

Procedure:

-

A suitable single crystal of this compound(II) dihydrate is mounted on a goniometer head.

-

The crystal is aligned on the Weissenberg camera.

-

Integrated equi-inclination Weissenberg photographs are taken for multiple layers (e.g., h0l through h3l) using Cu Kα radiation.

-

The intensities of the diffraction spots are measured. In the original study, 937 independent reflections were used.[3]

-

The collected intensity data is then used for structure solution and refinement. The structure was refined by three-dimensional least-squares methods.[3]

-

The final refinement of the atomic positions and thermal parameters leads to the determination of the crystal structure, with a final R-factor of 0.07 being achieved in the original study.[3]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and structural determination of this compound(II) dihydrate.

References

An In-depth Technical Guide to the Solubility of Bis(acetylacetonato)nickel(II) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(acetylacetonato)nickel(II), a compound of significant interest in catalysis, materials science, and as a precursor in chemical synthesis. Understanding its solubility in various organic solvents is crucial for its application in solution-based processes, including reaction optimization, formulation development, and materials fabrication. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concept: Solubility of this compound(II)

This compound(II), with the chemical formula Ni(acac)₂, is a coordination complex that exists as a green crystalline solid. Its solubility is primarily dictated by the intermolecular forces between the complex and the solvent molecules. As a non-polar to weakly polar molecule, it generally exhibits better solubility in organic solvents compared to polar solvents like water. The anhydrous form is known to be soluble in various organic solvents, including toluene, benzene, chloroform (B151607), and alcohols.[1][2][3][4][5][6] However, it is generally considered insoluble in non-polar aliphatic solvents like ether and petroleum ether.[2][6]

Quantitative Solubility Data

Quantitative data on the solubility of this compound(II) in organic solvents is not extensively reported in publicly available literature. The following table summarizes the available data. It is important to note that the anhydrous form of the complex is typically used for solubility studies in organic solvents, as the hydrate (B1144303) can react with certain solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methyl Alcohol | 25 | 2.20 | ~0.856 |

| Benzene | 25 | 1.50 | ~0.584 |

| Water | Not Specified | 0.48 | ~0.0187 |

Note: Molar solubility was calculated based on the molecular weight of anhydrous this compound(II) (256.91 g/mol ).

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols provide a detailed methodology. Two common methods for determining the solubility of a colored compound like this compound(II) are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This classic and reliable method involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

a. Materials and Equipment:

-

This compound(II) (anhydrous, high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, solvent-compatible)

-

Drying oven

-

Glass vials or beakers

-

Spatula and weighing paper

b. Experimental Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound(II) to a known volume of the organic solvent in a sealed glass vial or flask. The presence of undissolved solid is essential to ensure saturation.[1][7]

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[8]

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) volumetric pipette.

-

To remove any remaining suspended microcrystals, filter the collected supernatant through a syringe filter directly into a pre-weighed, dry glass vial.[1]

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent has completely evaporated, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dried this compound(II) residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.[8]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound(II) by subtracting the initial mass of the empty vial from the final constant mass.

-

The solubility can then be expressed in g/100 mL or other desired units based on the initial volume of the saturated solution collected.

-

UV-Vis Spectroscopic Method

This method is particularly suitable for colored compounds and requires smaller sample volumes. It relies on the Beer-Lambert law, which relates absorbance to concentration.

a. Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

All materials listed for the gravimetric method

b. Experimental Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound(II) in the desired organic solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound(II) in that solvent.[9] The λmax for Ni(acac)₂ in chloroform is around 640 nm, but it should be determined for each specific solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound(II) as described in the gravimetric method (Step 1).

-

After reaching equilibrium, filter a sample of the supernatant using a syringe filter.[1]

-

Dilute a known volume of the filtered saturated solution with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/100 mL).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound(II) using either the gravimetric or spectroscopic method.

This comprehensive guide provides both the available data and the means to generate new, specific solubility data for this compound(II) in various organic solvents. Accurate solubility information is paramount for the effective use of this versatile coordination complex in research and development.

References

- 1. reddit.com [reddit.com]

- 2. chembk.com [chembk.com]

- 3. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 4. Nickel(II) acetylacetonate | 3264-82-2 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Nickel(II) acetylacetonate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Decomposition of Nickel(II) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of nickel(II) acetylacetonate (B107027), Ni(acac)₂, a precursor widely utilized in the synthesis of nickel-based nanomaterials and thin films. This document details the critical temperature ranges, decomposition pathways, and experimental methodologies for characterizing this process, offering valuable insights for professionals in materials science and catalysis.

Quantitative Thermal Analysis Data

The thermal decomposition of Ni(acac)₂ is a multi-step process significantly influenced by the surrounding atmosphere and the rate of heating. The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

| Parameter | Value | Experimental Conditions | Reference |

| Melting Point with Decomposition | ~230 °C | Not specified | [1] |

| Onset of Decomposition (in N₂) | ~250 °C | 10 °C/min heating rate | Inferred from similar studies |

| Thermal Stability up to | 188 °C (461 K) | Not specified | [2] |

Table 1: General Thermal Properties of Ni(acac)₂

| Atmosphere | Peak Decomposition Temperatures (°C) | Mass Loss (%) | Final Product | Reference |

| Oxidizing (He/O₂ mixture) | 204 (Step 1), 327 (Step 2), 360 (Shoulder) | 18.7 (Step 1), 51.8 (Step 2 & Shoulder) | NiO | [3] |

| Inert (Nitrogen) | ~450 (major loss) | ~78% | Metallic Nickel with Carbon residue | [4] |

Table 2: TGA-DSC Decomposition Data for Ni(acac)₂ Under Different Atmospheres

Experimental Protocols

Precise and reproducible thermal analysis is paramount for understanding the decomposition behavior of Ni(acac)₂. Below are detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of Ni(acac)₂.

Apparatus: A calibrated thermogravimetric analyzer (e.g., Shimadzu TGA-50, TA Instruments Q600).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of anhydrous Ni(acac)₂ powder into a clean, tared alumina (B75360) or platinum crucible. Ensure the sample is evenly distributed at the bottom of the crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the TGA furnace.

-

Select the desired atmosphere (e.g., high purity nitrogen for inert conditions, or a helium/oxygen mixture for oxidizing conditions) and set the flow rate to 30-50 mL/min.

-

Purge the furnace for at least 30 minutes to ensure a stable atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate (e.g., 5 °C/min or 10 °C/min).

-

Record the mass loss and temperature continuously.

-

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature.

-

Determine the onset and peak decomposition temperatures from the derivative of the mass loss curve (DTG).

-

Calculate the percentage of mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the phase transitions and decomposition of Ni(acac)₂.

Apparatus: A calibrated differential scanning calorimeter (e.g., Shimadzu DSC-50, TA Instruments Q2000).

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of anhydrous Ni(acac)₂ into a clean, tared aluminum or copper crucible. If volatile products are expected, use a hermetically sealed pan.

-

Instrument Setup:

-

Place the sample crucible and an empty, sealed reference crucible in the DSC cell.

-

Select the desired atmosphere (e.g., nitrogen) and set the flow rate to 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (in mW or W/g) versus temperature.

-

Identify endothermic (melting) and exothermic (decomposition) peaks.

-

Determine the peak temperatures and calculate the enthalpy change (ΔH) for each thermal event by integrating the area under the peak.

-

Decomposition Pathway and Visualization

The thermal decomposition of Ni(acac)₂ proceeds through a series of steps involving the breaking of the metal-ligand bonds and the subsequent fragmentation of the acetylacetonate ligand. The final product is dependent on the atmosphere.

-

In an oxidizing atmosphere (e.g., air or He/O₂): The organic ligand undergoes complete combustion, leading to the formation of nickel(II) oxide (NiO) and gaseous products such as carbon dioxide and water.[3]

-

In an inert atmosphere (e.g., nitrogen or argon): The decomposition results in the formation of metallic nickel, often with some carbonaceous residue from the incomplete breakdown of the organic ligand.[2] The gaseous byproducts can include acetone, CO₂, and other smaller organic fragments.[3]

Caption: Decomposition workflow of Ni(acac)₂.

This technical guide serves as a foundational resource for professionals working with Ni(acac)₂. The provided data and protocols can aid in the precise control of synthesis processes for nickel-containing materials, ensuring desired product characteristics and performance.

References

Spectroscopic Characterization of Bis(acetylacetonato)nickel(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of bis(acetylacetonato)nickel(II), often abbreviated as Ni(acac)₂, a coordination complex with significant applications in catalysis and materials science. This document details the expected spectroscopic data, outlines comprehensive experimental protocols, and presents a logical workflow for the characterization of this compound.

Introduction

This compound(II) is a metal complex with the formula Ni[CH(C(CH₃)O)₂]₂. In its anhydrous form, it typically exists as a trimer, [Ni(acac)₂]₃, which is a green solid soluble in organic solvents. It also forms a dihydrate, Ni(acac)₂·2H₂O, a blue-green solid. The nickel(II) ion in these complexes is paramagnetic, which significantly influences their spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the spectroscopic signature of Ni(acac)₂ is crucial for quality control, reaction monitoring, and mechanistic studies.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound(II).

UV-Vis Spectroscopy

The electronic absorption spectrum of Ni(acac)₂ is sensitive to the solvent environment due to the coordination of solvent molecules to the nickel center, which can affect the geometry and electronic structure of the complex.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Dichloromethane (B109758) | 265 | Not specified | π → π* transition in the acetylacetonate (B107027) ligand |

| 300 | Not specified | π → π* transition, sensitive to water content[1] | |

| Ethanol | 294 | ~23,700 | π → π* transition |

Note: The intensity of the 300 nm band in dichloromethane increases with the water content, suggesting a shift in equilibrium from the trimeric to a monomeric, solvated species.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of Ni(acac)₂ is characterized by strong absorptions arising from the vibrations of the acetylacetonate ligand. The coordination of the ligand to the nickel ion results in shifts of the characteristic carbonyl and C=C stretching frequencies compared to the free ligand.

| Wavenumber (cm⁻¹) | Assignment |

| ~1655 - 1635 | ν(C=O) stretching |

| ~1605 - 1516 | ν(C=C) stretching |

| ~1460 - 1456 | δ(CH₃) asymmetric deformation |

| ~1354 - 1350 | Asymmetric stretching of the C-C-C backbone |

| ~1275 - 1255 | Symmetric stretching of the C-C-C backbone |

| ~1200 - 1190 | δ(C-H) in-plane bending |

| ~1020 - 1017 | CH₃ rocking |

| ~450 - 425 | ν(Ni-O) stretching |

These values are typical for bis(acetylacetonato) complexes of divalent metals.[2]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of Ni(acac)₂ leads to fragmentation of the complex. The fragmentation pattern is characterized by the loss of ligands and fragments of the acetylacetonate moiety.

| m/z | Proposed Fragment |

| 256.9 | [Ni(acac)₂]⁺ (Molecular Ion) |

| 157.9 | [Ni(acac)]⁺ |

| 99.1 | [acac]⁺ |

| 58.1 | [Ni]⁺ |

Note: The fragmentation of metal(II) bis(acetylacetonates) can be complex, involving the loss of various neutral and radical species. The interaction of low-energy electrons with Ni(acac)₂ can produce the parent anion [Ni(acac)₂]⁻ and the acetylacetonate anion [acac]⁻ as predominant species at near 0 eV incident electron energies.[3]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound(II) are provided below.

Synthesis of this compound(II) Dihydrate

A common method for the synthesis of Ni(acac)₂·2H₂O involves the reaction of a soluble nickel(II) salt with acetylacetone (B45752) in the presence of a base.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

-

Acetylacetone (2,4-pentanedione)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Prepare a 10-20 wt% aqueous solution of the nickel(II) salt.

-

Prepare a 5-15 wt% aqueous solution of sodium hydroxide.

-

Under vigorous stirring at room temperature, slowly add the NaOH solution to the nickel(II) salt solution until the pH of the reaction mixture reaches 7-10, resulting in the formation of a blue-green precipitate of nickel(II) hydroxide.

-

To this suspension, add a 1-5 fold excess of acetylacetone based on the stoichiometry with the initial nickel salt.

-

Heat the mixture to reflux temperature (around 100 °C) with stirring (600-2500 rpm) for 5-15 hours. During this time, light blue crystals of Ni(acac)₂·2H₂O will form.

-

Cool the reaction mixture to room temperature.

-

Collect the crystalline product by suction filtration.

-

Wash the crystals with deionized water.

-

Dry the product under vacuum at 40 °C.[4]

UV-Vis Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a solution of Ni(acac)₂ in the desired solvent (e.g., dichloromethane, ethanol) at a concentration of approximately 10⁻⁵ M.[1]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Sample Measurement: Fill a second quartz cuvette with the prepared Ni(acac)₂ solution.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the molar concentration is accurately known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Collection: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid Ni(acac)₂ sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Ni(II) center, the NMR spectra of Ni(acac)₂ exhibit broad signals and a wide chemical shift range. Specialized acquisition parameters are required.

Instrumentation:

-

NMR spectrometer equipped with a broadband probe.

Procedure for ¹H NMR:

-

Sample Preparation: Prepare a solution of Ni(acac)₂ in a deuterated solvent (e.g., CDCl₃). The concentration should be optimized to obtain a reasonable signal-to-noise ratio without excessive line broadening.

-

Spectrometer Setup (Paramagnetic Protocol):

-

Use a wider spectral width (e.g., 200 ppm or greater) to encompass the potentially large chemical shifts.

-

Employ a shorter relaxation delay (e.g., T1 of a few hundred milliseconds) due to the rapid relaxation induced by the paramagnetic center.

-

A larger number of scans may be necessary to improve the signal-to-noise ratio of the broad peaks.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis: The resulting spectrum will likely show broad peaks corresponding to the methyl and methine protons of the acetylacetonate ligand. Standard coupling patterns will not be resolved. The chemical shifts will be significantly different from those of a diamagnetic analogue.

Mass Spectrometry

Instrumentation:

-

Mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the solid Ni(acac)₂ sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the source, the gaseous molecules are bombarded with a beam of electrons (typically 70 eV) to generate ions.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized or procured sample of this compound(II).

Caption: Workflow for the spectroscopic characterization of Ni(acac)₂.

References

Unraveling the Paramagnetism of Nickel(II) Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the paramagnetic nature of Nickel(II) acetylacetonate (B107027), Ni(acac)₂, a coordination complex of significant interest in catalysis and materials science. This document provides a comprehensive overview of its electronic structure, magnetic properties, and the experimental techniques used for their determination, tailored for a scientific audience.

The Core of Paramagnetism in Ni(acac)₂

The paramagnetic behavior of Nickel(II) acetylacetonate arises from the electronic configuration of the nickel(II) ion within the coordination complex. In its anhydrous form, Ni(acac)₂ exists as a trimer, [Ni(acac)₂]₃, where each nickel center is in a distorted octahedral geometry. The hydrated monomer, Ni(acac)₂(H₂O)₂, also features an octahedral coordination sphere around the Ni(II) ion.[1] This specific geometry is paramount to its magnetic properties.

According to Crystal Field Theory, in an octahedral ligand field, the five degenerate d-orbitals of the transition metal ion split into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e.g.).[2][3] For a Ni(II) ion, which has a d⁸ electron configuration, the electrons fill these orbitals following Hund's rule. The first six electrons occupy the t₂g orbitals, and the remaining two electrons occupy the e.g. orbitals with parallel spins. These two unpaired electrons in the e.g. orbitals are responsible for the paramagnetic nature of the complex.[4][5]

The presence of these unpaired electrons gives the molecule a net magnetic moment, causing it to be attracted to an external magnetic field.

Quantitative Magnetic Properties

The magnetic properties of Ni(acac)₂ have been experimentally determined, providing quantitative insight into its paramagnetic character. The key parameters are the magnetic susceptibility (χ) and the effective magnetic moment (μ_eff).

| Magnetic Property | Value | Temperature Conditions |

| Effective Magnetic Moment (μ_eff) | 3.2 μ_B | Down to ~80 K |

| Effective Magnetic Moment (μ_eff) | 4.1 μ_B | At 4.3 K |

| Theoretical Spin-Only Magnetic Moment | 2.83 μ_B | - |

Note: The increase in the effective magnetic moment at very low temperatures is attributed to ferromagnetic exchange interactions between the three nickel ions in the trimeric structure.[1] A graphical representation of the magnetization of Ni(acac)₂ as a function of temperature further illustrates this behavior.[6]

Experimental Determination of Paramagnetism

The magnetic susceptibility of Ni(acac)₂ can be determined using several experimental techniques. The most common methods for instructional and research purposes are the Gouy balance and the Evans NMR method.

Gouy Balance Method

The Gouy balance measures the apparent change in the mass of a sample when it is placed in a magnetic field.[7] Paramagnetic samples are attracted into the magnetic field, leading to an apparent increase in mass, while diamagnetic samples are repelled, causing an apparent decrease in mass.

Experimental Protocol:

-

Sample Preparation: A long, cylindrical tube (Gouy tube) is uniformly packed with the powdered Ni(acac)₂ sample.

-

Apparatus Setup: The Gouy tube is suspended from a sensitive balance, with its lower end positioned between the poles of a strong electromagnet.

-

Initial Measurement (Field Off): The mass of the sample is accurately measured with the electromagnet turned off.

-

Second Measurement (Field On): The electromagnet is turned on to a calibrated and stable field strength, and the apparent mass of the sample is measured again.

-

Calibration: The procedure is repeated with a substance of known magnetic susceptibility, such as HgCo(SCN)₄, to calibrate the apparatus.

-

Calculation: The mass magnetic susceptibility (χ_g) is calculated using the following formula:

χ_g = (2 * g * Δm) / (H² * A)

where:

-

g is the acceleration due to gravity

-

Δm is the apparent change in mass

-

H is the magnetic field strength

-

A is the cross-sectional area of the sample

-

-

Molar Susceptibility and Effective Magnetic Moment: The molar magnetic susceptibility (χ_M) is obtained by multiplying the mass susceptibility by the molar mass of the compound. After correcting for the diamagnetism of the constituent atoms, the effective magnetic moment (μ_eff) is calculated using the equation:

μ_eff = 2.828 * √(χ'_M * T)

where χ'_M is the corrected molar susceptibility and T is the absolute temperature.

Evans NMR Method

The Evans method is a solution-based technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine magnetic susceptibility.[8] The presence of a paramagnetic species in a solution affects the chemical shift of a reference compound (often the solvent or an inert substance like tetramethylsilane, TMS).

Experimental Protocol:

-

Sample Preparation: Two solutions are prepared in an NMR solvent (e.g., CDCl₃).

-

Reference Solution: The NMR solvent containing a small amount of an inert reference compound (e.g., TMS).

-

Sample Solution: A solution of known concentration of Ni(acac)₂ in the same NMR solvent, also containing the reference compound.

-

-

NMR Measurement: A coaxial NMR tube is used. The inner capillary is filled with the reference solution, and the outer tube is filled with the sample solution. The ¹H NMR spectrum is then acquired.

-

Data Analysis: The difference in the chemical shift (Δδ) of the reference compound's signal in the two solutions is measured.

-

Calculation: The molar magnetic susceptibility (χ_M) is calculated using the following equation:[9]

χ_M = (Δδ * M) / (c * S * f)

where:

-

Δδ is the change in chemical shift in Hz

-

M is the molar mass of the substance

-

c is the concentration of the paramagnetic sample in g/mL

-

S is the spectrometer frequency in Hz

-

f is a constant related to the shape of the sample tube

-

-

Effective Magnetic Moment: The effective magnetic moment (μ_eff) is then calculated from the molar susceptibility after diamagnetic correction, using the same formula as in the Gouy balance method.[9]

Visualizing the Electronic Basis of Paramagnetism

The origin of the two unpaired electrons in an octahedral Ni(II) complex can be visualized using a crystal field splitting diagram.

Caption: Crystal field splitting of d-orbitals for Ni(II) in an octahedral field.

This diagram illustrates the energetic splitting of the d-orbitals and the filling of these orbitals by the eight d-electrons of the Ni(II) ion, resulting in two unpaired electrons in the higher energy e.g. set.

Conclusion

The paramagnetic nature of Nickel(II) acetylacetonate is a direct consequence of its electronic structure in an octahedral coordination environment. The presence of two unpaired electrons in the d-orbitals of the Ni(II) ion gives rise to a significant magnetic moment. This property can be accurately quantified using established experimental techniques such as the Gouy balance and Evans NMR method. A thorough understanding of the principles and methodologies presented in this guide is essential for researchers and professionals working with this and other paramagnetic coordination complexes.

References

- 1. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. holmarc.com [holmarc.com]

- 8. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 9. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]

Synthesis of Bis(acetylacetonato)nickel(II) Dihydrate Using Nickel(III) Oxyhydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(acetylacetonato)nickel(II) dihydrate ([Ni(acac)₂]·2H₂O) utilizing nickel(III) oxyhydroxide (NiO(OH)) as the starting material. This method presents a facile and efficient alternative to traditional routes that often employ nickel(II) salts.[1][2] Herein, we detail the experimental protocols, present quantitative data, discuss the reaction mechanism, and provide essential safety information.

Introduction

This compound(II), commonly abbreviated as Ni(acac)₂, is a significant coordination complex with wide-ranging applications in catalysis and materials science.[1] It serves as a precursor for the synthesis of nickel-based catalysts and for the deposition of nickel oxide thin films. The dihydrate form, [Ni(acac)₂]·2H₂O, is a blue-green solid that can be converted to the anhydrous, dark green trimeric form upon heating.[3]

The synthesis method detailed in this guide, based on the work of Bhattacharjee et al., involves the direct reaction of nickel(III) oxyhydroxide with acetylacetone (B45752) (Hacac).[4][5] This approach is notable for its high efficiency and mild reaction conditions.[1] In this process, acetylacetone functions not only as a chelating ligand but also as a reducing agent, converting Ni(III) to Ni(II).[2]

Experimental Protocols

This section provides detailed methodologies for the preparation of the nickel(III) oxyhydroxide precursor and the subsequent synthesis of this compound(II) dihydrate.

Preparation of Nickel(III) Oxyhydroxide (NiO(OH))

The preparation of the NiO(OH) starting material involves a two-step process: the precipitation of nickel(II) hydroxide (B78521) followed by its oxidation.

Step 1: Synthesis of Nickel(II) Hydroxide (Ni(OH)₂)

-

An aqueous solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is treated with an excess of sodium hydroxide (NaOH) solution to precipitate nickel(II) hydroxide.

-

The resulting Ni(OH)₂ precipitate is separated by filtration.

-

The precipitate is purified by repeated washing with water until it is free from chloride ions.

Step 2: Oxidation of Nickel(II) Hydroxide to Nickel(III) Oxyhydroxide

-

The purified nickel(II) hydroxide is suspended in an alkaline solution.

-

Bromine is added to the alkaline suspension to oxidize the Ni(OH)₂ to the black nickel(III) oxyhydroxide.

-

The black NiO(OH) product is separated by centrifugation.

-

The product is washed with water until it is free from alkali.

-

Finally, the NiO(OH) is dried in vacuo over phosphorus pentoxide.[4]

Synthesis of this compound(II) Dihydrate ([Ni(acac)₂]·2H₂O)

-

In a reaction vessel, prepare a suspension of nickel(III) oxyhydroxide (2.0 g, 21.8 mmol) in approximately 6 cm³ of water.

-

With constant stirring, add acetylacetone (11.0 g, 110.0 mmol) to the suspension.

-

An exothermic reaction will occur almost immediately.

-

Continue to stir the reaction mixture mechanically for approximately 15 minutes, or until the black NiO(OH) is completely converted to a blue-green product.

-

Filter the reaction mixture.

-

Wash the isolated product with acetone (B3395972) until the filtrate just begins to appear green-blue.

-

The resulting product is this compound(II) dihydrate. The synthesis is reported to afford a very high yield.[4][5]

Quantitative Data

The synthesis of this compound(II) dihydrate from NiO(OH) is characterized by its high efficiency.

| Parameter | Value | Reference |

| Starting Material | Nickel(III) Oxyhydroxide (NiO(OH)) | [4] |

| Reagent | Acetylacetone (Hacac) | [4] |

| Product | This compound(II) Dihydrate | [4] |

| Yield | Very high | [4][5] |

Further quantitative data such as the specific percentage yield and purity analysis were not detailed in the primary literature abstracts available.

Reaction Mechanism and Byproducts

The reaction between NiO(OH) and acetylacetone is a redox process. The Ni(III) in nickel oxyhydroxide is reduced to Ni(II), which is then chelated by the acetylacetonate (B107027) ligands. Concurrently, acetylacetone is oxidized.

The identified oxidation product of acetylacetone in this reaction is α,α,β,β-tetra-acetylethane.[4][5] This suggests a radical-mediated coupling of acetylacetone. The pH of the solution immediately following the formation of the product is approximately 5, which is a favorable condition for the formation of metal-acetylacetonate complexes.[4]

A proposed logical flow of the reaction is as follows:

Caption: Reaction workflow for the synthesis of [Ni(acac)₂]·2H₂O.

Characterization of this compound(II) Dihydrate

The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.

| Property | Description |

| Appearance | Blue-green solid |

| Structure | The Ni(II) center has an octahedral coordination geometry, with two bidentate acetylacetonate ligands and two water molecules.[3] It can exist as cis and trans isomers.[3] |

| Melting Point | The anhydrous form decomposes at approximately 230 °C.[1] |

| Solubility | Soluble in organic solvents like toluene, chloroform, and benzene.[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the acetylacetonate ligand are expected. An IR spectrum for nickel acetylacetonate is available in the NIST Chemistry WebBook.[5] |

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions. The following is a summary of the hazards associated with the substances used and produced in this synthesis.

| Substance | Hazards | Precautionary Measures |

| Nickel(III) Oxyhydroxide / Nickel Hydroxide | May cause skin irritation and allergic reactions. Suspected of causing genetic defects and cancer by inhalation. Harmful if swallowed or inhaled.[6][7][8][9] | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use in a well-ventilated area.[6][7][8][9] |

| Acetylacetone | Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled.[4][10] | Keep away from heat and ignition sources. Wear protective gloves and eye protection. Use in a well-ventilated area or under a fume hood.[4][10] |

| This compound(II) | Harmful if swallowed. May cause skin and respiratory sensitization. Suspected carcinogen. | Avoid exposure and obtain special instructions before use. Wear suitable protective clothing, gloves, and eye/face protection. |

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) for each chemical before use and adhere to all institutional safety protocols.

Logical Relationships and Pathways

The synthesis can be visualized as a logical progression from starting materials to the final product, with safety and characterization being integral components of the workflow.

Caption: Overall logical workflow of the synthesis and analysis process.

References

- 1. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. Nickel acetylacetonate [webbook.nist.gov]

- 4. Bis(acetylacetonato-κ2 O,O′)bis(pyridine-κN)nickel(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]

- 6. Direct synthesis of this compound(II) dihydrate and isolation of α,α,β,β-tetra-acetylethane as the oxidation product of acetylacetone - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. [PDF] Electrochemical synthesis and a redetermination of Ni(acac)2(H2O)2·H2O | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and Characterization of the Complexes of Pentane-2,4-dione with Nickel(II) and Cobalt(III): [Ni(acac)2]·0.5CH3OH and [Co(acac)2NO3]·2H2O (acac = Pentane-2,4-dione) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nickel(II) acetylacetonate(3264-82-2) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Bis(acetylacetonato)nickel as a Catalyst Precursor for Olefin Oligomerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(acetylacetonato)nickel(II) [Ni(acac)₂] as a catalyst precursor for the oligomerization of olefins, with a primary focus on ethylene (B1197577). This document outlines the activation of the precatalyst, detailed experimental protocols, and the expected outcomes in terms of product distribution and catalyst activity.

Introduction

This compound(II) is a stable, readily available, and versatile precursor for the generation of highly active catalysts for olefin oligomerization. In combination with organoaluminum co-catalysts, Ni(acac)₂ forms catalytic systems capable of converting light olefins, such as ethylene and propylene, into valuable linear alpha-olefins (LAOs) and other oligomers. These products are crucial intermediates in the production of polymers, plasticizers, lubricants, and surfactants.

The catalytic activity and selectivity of the Ni(acac)₂-based systems are highly dependent on the choice of co-catalyst, the ratio of co-catalyst to the nickel precursor, and the presence of activators or impurities, such as water. Commonly employed co-catalysts include diethylaluminum chloride (DEAC) and ethylaluminum sesquichloride (EASC).[1] The in-situ reaction between Ni(acac)₂ and these organoaluminum compounds leads to the formation of the catalytically active species, which are believed to be nickel-hydride or nickel-alkyl complexes.[1] It has been proposed that these active sites are deposited on nickel-containing nanoparticles that are generated in the reaction system.[1]

Catalytic System and Mechanism

The oligomerization of olefins using Ni(acac)₂-based catalysts generally proceeds via a coordination-insertion mechanism, often referred to as the Cossee-Arlman mechanism. The key steps are:

-

Activation of the Precursor: The Ni(acac)₂ is activated by an organoaluminum co-catalyst, which alkylates the nickel center and facilitates the formation of a nickel-hydride or nickel-alkyl species, the active catalyst.

-

Olefin Coordination: An olefin monomer coordinates to the vacant site on the nickel center.

-

Migratory Insertion: The coordinated olefin inserts into the nickel-alkyl or nickel-hydride bond, leading to chain growth.

-

Chain Transfer: The oligomer chain is displaced from the nickel center, typically through β-hydride elimination, which regenerates the nickel-hydride active site and releases the α-olefin product.

The selectivity of the process towards dimers, trimers, or higher oligomers is determined by the relative rates of chain propagation (insertion) and chain transfer (β-hydride elimination).

Experimental Protocols

The following protocols are generalized procedures based on literature reports. Researchers should adapt these protocols to their specific experimental setup and safety procedures. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as organoaluminum compounds are pyrophoric.

Materials and Reagents

-

This compound(II) (Ni(acac)₂)

-

Anhydrous toluene (B28343) (or other suitable aromatic solvent)

-

Diethylaluminum chloride (DEAC) or Ethylaluminum sesquichloride (EASC) solution in a hydrocarbon solvent

-

Ethylene (polymer grade) or other olefin

-

Methanol (B129727) (for quenching)

-

Internal standard for GC analysis (e.g., n-hexane)

-

Argon or Nitrogen (high purity)

Protocol 1: Ethylene Oligomerization with Ni(acac)₂/DEAC

This protocol describes a typical batch reaction for ethylene oligomerization.

1. Reactor Preparation:

- A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, temperature controller, pressure gauge, and gas inlet/outlet is used.

- The reactor is thoroughly dried in an oven and then assembled while hot and purged with inert gas for at least one hour to remove any traces of air and moisture.

2. Catalyst Preparation (In-situ):

- In a Schlenk flask under an inert atmosphere, prepare a stock solution of Ni(acac)₂ in anhydrous toluene (e.g., 2.5 x 10⁻³ mol/L).[2]

- Add a specific volume of the Ni(acac)₂ stock solution to the reactor containing anhydrous toluene.

- Introduce the desired amount of DEAC solution (as a solution in a hydrocarbon solvent) to the reactor to achieve the target Al/Ni molar ratio (e.g., 10:1 to 100:1). The optimal ratio is often found to be around 50:1.[1]

- The catalyst solution is typically aged for a short period (e.g., 5-15 minutes) at the desired reaction temperature.

3. Oligomerization Reaction:

- Pressurize the reactor with ethylene to the desired pressure (e.g., 10-50 bar).

- Maintain a constant temperature (e.g., 20-80 °C) and vigorous stirring.

- Monitor the reaction progress by observing the uptake of ethylene from a reservoir.

- The reaction time can vary from minutes to several hours depending on the desired conversion and catalyst activity.

4. Reaction Quenching and Product Analysis:

- After the desired reaction time, stop the ethylene feed and cool the reactor to room temperature.

- Carefully vent the excess ethylene.

- Quench the reaction by slowly adding methanol to the reaction mixture. This will deactivate the catalyst.

- A known amount of an internal standard (e.g., n-hexane) is added to the reaction mixture for quantitative analysis.